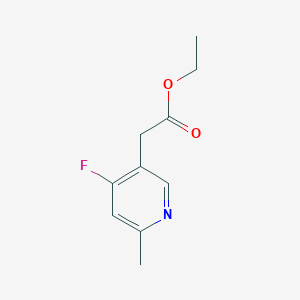
Ethyl 4-fluoro-2-methylpyridine-5-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-2-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the nucleophilic substitution of polyfluoropyridines . For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of ethyl 4-fluoro-2-methylpyridine-5-acetate may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor® . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methylpyridine-5-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in polar solvents like acetonitrile.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Ester Hydrolysis: 4-fluoro-2-methylpyridine-5-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 4-fluoro-2-methylpyridine-5-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-methylpyridine-5-acetate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. The presence of the ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ester group, making it less lipophilic.
4-Fluoro-2-methylpyridine-5-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 2-fluoro-4-methylpyridine-5-acetate: A regioisomer with the fluorine atom at a different position.
Uniqueness
Ethyl 4-fluoro-2-methylpyridine-5-acetate is unique due to the specific positioning of the fluorine, methyl, and ester groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3 |
InChI Key |
PIEOOVIUNQOGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(N=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















